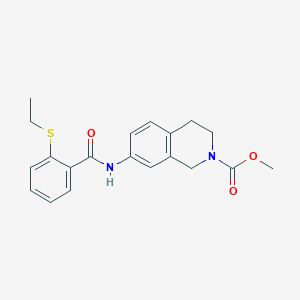

methyl 7-(2-(ethylthio)benzamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate

Description

Methyl 7-(2-(ethylthio)benzamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a synthetic tetrahydroisoquinoline derivative featuring a methyl ester at the 2-position and a 2-(ethylthio)benzamido substituent at the 7-position. The compound’s core structure—3,4-dihydroisoquinoline—is a privileged scaffold in medicinal chemistry, often modified to modulate biological activity, solubility, and metabolic stability .

Properties

IUPAC Name |

methyl 7-[(2-ethylsulfanylbenzoyl)amino]-3,4-dihydro-1H-isoquinoline-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O3S/c1-3-26-18-7-5-4-6-17(18)19(23)21-16-9-8-14-10-11-22(20(24)25-2)13-15(14)12-16/h4-9,12H,3,10-11,13H2,1-2H3,(H,21,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMRDKDRCBATBCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=CC=C1C(=O)NC2=CC3=C(CCN(C3)C(=O)OC)C=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 7-(2-(ethylthio)benzamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS Number: 1448132-07-7) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and a data table summarizing key properties.

- Molecular Formula : CHNOS

- Molecular Weight : 370.5 g/mol

- Structure : The compound features a dihydroisoquinoline core with an ethylthio substituent and a benzamide moiety.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds related to this compound. For example, research on similar derivatives has shown significant cytotoxic effects against various cancer cell lines. A study involving ethyl 4-(7-hydroxy-4-methyl-2-oxoquinolin-1-ylamino)-coumarin-3-carboxylate demonstrated complete inhibition of tumor cell viability in Ehrlich Ascites Carcinoma (EAC) models, suggesting that structural analogs may exhibit similar effects through mechanisms such as apoptosis induction and antioxidant activity .

The mechanism by which this compound exerts its biological effects may involve:

- Apoptosis Induction : Compounds with similar structures have shown the ability to trigger apoptotic pathways in cancer cells, as evidenced by changes in Bcl-2 and Bax protein levels .

- Antioxidant Activity : The total antioxidant capacity in treated organisms was significantly elevated, indicating that these compounds may protect normal cells from oxidative stress during treatment .

Case Studies

- Ehrlich Ascites Carcinoma Model :

- Objective : Evaluate the antitumor activity.

- Methodology : Mice were treated with the compound, and tumor cell viability was assessed.

- Results : The compound led to a 100% decrease in tumor cell viability compared to controls. Histopathological examinations confirmed no adverse effects on liver or kidney function, indicating a promising safety profile for further development .

Data Summary Table

| Property | Value |

|---|---|

| CAS Number | 1448132-07-7 |

| Molecular Formula | CHNOS |

| Molecular Weight | 370.5 g/mol |

| Antitumor Effect | 100% reduction in EAC cell viability |

| Safety Profile | No adverse effects on liver/kidney |

Comparison with Similar Compounds

Key Observations :

- Ethylthio vs.

- Benzamido vs. Benzyl: The benzamido group introduces an amide bond, enabling hydrogen bonding with biological targets, unlike non-polar benzyl groups .

Physical and Spectroscopic Properties

- Solubility : The methyl ester and ethylthio groups likely reduce aqueous solubility compared to hydroxyl- or methoxy-substituted analogs (e.g., 7b in ) .

- NMR Signatures : The ethylthio group’s protons are expected near δ 1.3–1.5 (triplet, CH₃) and δ 2.5–2.7 (quartet, SCH₂), distinct from trifluoromethyl (δ 19F: −60 to −70 ppm) or methoxy (δ ~3.8) signals .

- Melting Points : Amide-containing derivatives (e.g., 8c in ) often form solids, whereas methyl esters (e.g., ) are typically oils, suggesting the target compound may exist as an oil .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for methyl 7-(2-(ethylthio)benzamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate, and how can reaction yields be optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions, including cyclization of dihydroisoquinoline precursors followed by amidation with 2-(ethylthio)benzoyl chloride. Key steps include protecting group strategies (e.g., tert-butyl carbamates ) and purification via column chromatography . To optimize yields, control reaction temperature (e.g., 0–5°C for amidation to prevent racemization) and use anhydrous solvents. Monitor intermediates via TLC or LC-MS .

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

- Methodological Answer : Use H/C NMR to confirm the dihydroisoquinoline core and substituents (e.g., ethylthio and benzamido groups). IR spectroscopy verifies carbonyl stretches (amide I band ~1650 cm, ester C=O ~1720 cm). High-resolution mass spectrometry (HRMS) confirms molecular weight. X-ray crystallography, if feasible, resolves stereochemistry .

Q. What are the primary biological targets or assays used to evaluate this compound’s activity?

- Methodological Answer : Initial screening focuses on enzyme inhibition (e.g., kinases, proteases) via fluorescence-based assays or receptor binding studies (e.g., radioligand displacement). Use IC or K values to quantify potency. Prioritize targets based on structural analogs (e.g., dihydroisoquinoline carbamates showing activity against metabolic enzymes ).

Advanced Research Questions

Q. How can computational methods predict the compound’s binding affinity and guide SAR studies?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to model interactions with target proteins (e.g., ATP-binding pockets). Use QSAR models to correlate substituent effects (e.g., ethylthio vs. methylthio) with activity. MD simulations assess binding stability over time . Validate predictions with in vitro mutagenesis (e.g., alanine scanning) .

Q. What strategies resolve contradictions in bioactivity data across different assay conditions?

- Methodological Answer : Cross-validate results using orthogonal assays (e.g., SPR for binding kinetics vs. functional cellular assays). Control variables like buffer pH (e.g., phosphate vs. HEPES) and reducing agents (e.g., DTT interference with thioether groups). Analyze solubility (via DLS) to rule out aggregation artifacts .

Q. How can synthetic challenges (e.g., regioselectivity in amidation) be addressed using advanced catalysis?

- Methodological Answer : Employ Pd-catalyzed coupling for regioselective benzamido installation . Alternatively, use enzymatic catalysis (e.g., lipases) for chiral resolution. Monitor reaction progress in real-time via in-situ FTIR or Raman spectroscopy to optimize conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.